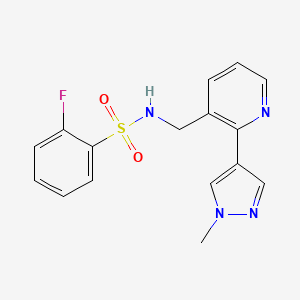

2-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .

Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The pyrazole and pyridine rings are likely key structural elements .

Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. Pyrazole derivatives are known to participate in a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazole compounds are generally soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and COX-2 Inhibition

2-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is part of a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties. These compounds have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. Research has identified that fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group at the 4-position of the 5-aryl ring, enhances selectivity and potency for COX-2 inhibition. The study also explored the pharmacokinetic properties and anti-inflammatory activity of these compounds, proposing them as leads for the development of injectable COX-2 specific inhibitors (Pal et al., 2003).

Fluorometric Sensing for Hg2+

A novel pyrazoline-based compound has been utilized for selective fluorometric "turn-off" sensing of Hg2+. This study demonstrates the compound's specificity for Hg2+ ion detection over other metal ions, showcasing its potential for practical applications in selective fluorometric sensing (Bozkurt & Gul, 2018).

PET Imaging and Peripheral Benzodiazepine Receptor Study

The compound has been part of the synthesis and biological evaluation for the study of peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). Specifically, fluorinated derivatives have shown high affinity and selectivity for PBRs, indicating their potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antidiabetic Agent Development

In the search for new antidiabetic agents, fluorinated pyrazoles and benzenesulfonamide derivatives have been synthesized and evaluated. These compounds have shown significant antidiabetic activity, with some demonstrating favorable drug-like profiles. This research provides a foundation for further drug discovery and development in the antidiabetic field (Faidallah et al., 2016).

Development of COX-2 Inhibitors

Another study focused on the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The research emphasized the template's versatility in generating compounds that showed good selectivity for the COX-2 enzyme, underlining the therapeutic potential of these compounds in anti-inflammatory and pain management (Patel et al., 2004).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit specific enzymes, thereby disrupting the normal functioning of certain biological pathways .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

A compound with a similar structure, amg 337, has been reported to demonstrate desirable preclinical pharmacokinetics .

Result of Action

Similar compounds have been reported to have significant inhibitory effects on certain biological targets .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name |

2-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2S/c1-21-11-13(9-19-21)16-12(5-4-8-18-16)10-20-24(22,23)15-7-3-2-6-14(15)17/h2-9,11,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFULGODOXZTCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![Methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(4-methylbenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2514548.png)

![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)

![N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide](/img/structure/B2514555.png)

![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)